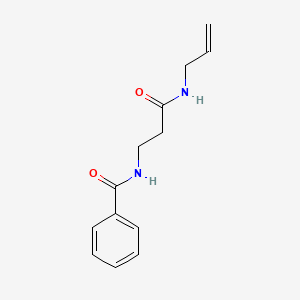
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide, also known as DCPCBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DCPCBS has been found to have unique properties that make it suitable for a range of research applications beyond its traditional use as a drug. In
科学研究应用
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide has been found to have a range of scientific research applications, including as a tool for studying ion channels and transporters, as well as for investigating the role of sulfonamides in biological systems. 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide has been shown to selectively inhibit a specific type of ion channel called the acid-sensing ion channel (ASIC), which has implications for pain management and neurological disorders. Additionally, 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide has been used to study the transport of amino acids across cell membranes, which has implications for metabolic disorders and cancer research.
作用机制
The mechanism of action of 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide involves its interaction with the ASIC ion channel, which is found in sensory neurons and is involved in pain sensation. 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide binds to a specific site on the ion channel and inhibits its activity, which reduces the transmission of pain signals. Additionally, 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide has been shown to inhibit the transport of amino acids across cell membranes by binding to specific transporters and blocking their activity.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pain sensation, the modulation of ion channel activity, and the inhibition of amino acid transport. These effects have implications for the treatment of pain, neurological disorders, metabolic disorders, and cancer.
实验室实验的优点和局限性
One advantage of using 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide in lab experiments is its selectivity for the ASIC ion channel, which allows for precise manipulation of pain sensation. Additionally, 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide has a well-characterized mechanism of action and has been extensively studied, making it a reliable tool for scientific research. However, one limitation of using 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide is its potential toxicity, which can limit its use in certain applications.
未来方向
There are many potential future directions for research involving 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide, including the development of new analogs with improved selectivity and potency, the investigation of its effects on other ion channels and transporters, and the exploration of its potential as a therapeutic agent for pain and neurological disorders. Additionally, 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide may have applications in the development of new drugs for cancer and metabolic disorders. Further research is needed to fully understand the potential of 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide for scientific research and therapeutic applications.
合成方法
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-chloro-4-nitroaniline with 3-chloropyridine-4-amine in the presence of a reducing agent such as iron powder. The resulting product is then treated with benzenesulfonyl chloride to obtain 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
属性
IUPAC Name |
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2S/c12-8-2-1-7(5-9(8)13)19(17,18)16-11-3-4-15-6-10(11)14/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGHMYTFYRIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=NC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)

![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)



![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)

![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)